molecular formula C9H9BrO2 B025771 Methyl 3-bromo-4-methylbenzoate CAS No. 104901-43-1

Methyl 3-bromo-4-methylbenzoate

Cat. No. B025771
M. Wt: 229.07 g/mol
InChI Key: MASRAGFWFYHMFI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methylbenzoate is a chemical compound of interest in various fields of chemistry and material science due to its unique properties and functional groups. It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Synthesis Analysis

The synthesis of related compounds typically involves bromination and hydrolysis reactions starting from substituted toluenes or benzaldehydes. For example, the synthesis of Methyl 4-bromo-2-methoxybenzoate, a compound with similar structural features, was achieved from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008). This process involves multiple steps including bromination, cyanidation, methoxylation, hydrolysis, and esterification, showcasing the complexity and the precision required in the synthesis of such compounds.

Molecular Structure Analysis

Molecular structure and characterization studies often involve a combination of spectroscopic techniques and theoretical calculations. For structurally similar compounds, studies have used methods like FT-IR, NMR, and single-crystal X-ray diffraction for structural confirmation. Computational methods such as DFT are also employed to analyze the vibrational wavenumbers, HOMO and LUMO analysis, and first-order hyperpolarizability, providing insights into the molecular stability, electronic properties, and potential applications in non-linear optics (C. S. Chidan Kumar et al., 2014).

Scientific Research Applications

Thermodynamic Properties and Solubility

  • Thermodynamics and Solubility : Research on the temperature dependence of vapor pressures for isomeric bromo-methylbenzoic acids, including methyl 3-bromo-4-methylbenzoate, has provided insights into their thermodynamic properties. This research is essential for understanding specific interactions in both liquid and crystal phases of halogenbenzoic acids, quantifying hydrogen bonding, and developing structure-property correlations for solubilities of these acids. These findings are significant for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).

Chemical Synthesis and Characterization

  • Synthesis and Analysis : Studies involving similar compounds, such as 2-bromo-3-methylbenzoic acid, provide valuable insights into the synthesis process of bromo-methylbenzoic acids. This knowledge is instrumental in developing methods for creating and purifying these compounds (Bunnett & Rauhut, 2003).
  • Spectroscopic Characterization : The compound 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, closely related to methyl 3-bromo-4-methylbenzoate, has been synthesized and characterized using various spectroscopic methods. Such studies are crucial for understanding the molecular structure and properties of these compounds, which is vital for their application in different scientific fields (Diwaker et al., 2015).

Photodynamic Therapy and Cancer Treatment

  • Photodynamic Therapy : Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which are structurally related to methyl 3-bromo-4-methylbenzoate, shows promise in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for their effectiveness in Type II photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Potential Biomedical Applications

Safety And Hazards

Methyl 3-bromo-4-methylbenzoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Methyl 3-bromo-4-methylbenzoate may be used in the preparation of various compounds. For instance, it may be used in the preparation of 4-bromo-3-vinylbenzoic acid, 4-bromo-3-(methylphenyl)methanol, and methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate . It may also be used as a starting material in the total synthesis of (-)-martinellic acid .

properties

IUPAC Name

methyl 3-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASRAGFWFYHMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426758
Record name methyl 3-bromo-4-methylbenzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-methylbenzoate

CAS RN

104901-43-1
Record name Methyl 3-bromo-4-methylbenzoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-bromo-4-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-bromo-4-methyl-, methyl ester
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Synthesis routes and methods I

Procedure details

To a solution of 2.0 g (9.3 mmol) of 3-bromo-4-methylbenzoic acid in 25 mL of dichloromethane was added 5.6 mL (11.2 mmol) of oxalyl chloride and 100 μL of N,N-dimethylformamide. The resultant mixture was stirred at ambient temperature for 2 hours, concentrated in vacuo, and the residue suspended in methanol. The solution was concentrated in vacuo and the residue purified by flash column chromatography (biotage) using 5% ethyl acetate/hexanes as eluent to provide the title compound. 1H NMR (500 MHz, CDCl3) δ 8.23 (s, 1H), 7.90 (d, 1H, J=8 Hz), 7.33 (d, 1H, J=8 Hz), 3.94 (s, 3H), 2.48 (s, 3H). HPLC/MS (ESI) m/z (M+H)=231.0 (3.63 min).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 3-bromo-4-methylbenzoic acid (2.0 g, 9.30 mmol) in methanol (20 ml) was treated with sulfuric acid (0.04 ml) and the reaction mixture was stirred at 60° C. for 42 hours. The reaction mixture was concentrated and the residue was taken up in ethyl acetate. The organic solution was washed with sat'd NaHCO3(aq.), dried (MgSO4), filtered, and concentrated to give the title compound as an orange oil which was suitable for use without further purification (2.25 g, quant.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-bromo-4-methylbenzoic acid (20 g, 93.00 mmol, 1.00 equiv) and sulfuric acid (20 mL) in methanol (100 mL) was stiffed overnight at 80° C. The mixture was then concentrated under reduced pressure and the residue was diluted with 500 mL of ethyl acetate. The resulting mixture was washed with 3×200 mL of water, 1×200 mL of sodium bicarbonate (aq), followed by 1×200 mL of brine. The organic phase was dried over anhydrous sodium sulfate, concentrated under reduced pressure, and dried to yield 20 g (94%) of the title compound as a dark red oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
94%

Synthesis routes and methods IV

Procedure details

A mixture of 3-bromo-4-methylbenzoic acid (40 g, 0.186 mol) and SOCl2 (88 g, 0.74 mol) in methanol (600 mL) was refluxed for 12 h. The solvent was distilled off and the crude residue was diluted with ethyl acetate (50 mL). The ethyl acetate layer was washed with 10% NaHCO3 solution, water, brine and dried. The solvent was removed under vacuum to give methyl-3-bromo-4-methylbenzoate (40 g, 95%) as a solid.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

n.m.r. δ values include 2.40 (s, 3 H), 3.90 (s, 3 H), 7.25 (d, 1 H), 7.80 (d, 1 H), 8.15 (s, 1 H), from 3-bromo4-methylbenzoic acid (2.63 g) and acetyl chloride(1.8 mL).
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

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